2-(3-((Tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-4-methylpyrimidine-5-carboxylic acid
Description
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Properties
IUPAC Name |
4-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-9-11(12(20)21)7-16-13(17-9)19-6-5-10(8-19)18-14(22)23-15(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRUIKOFSNZVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCC(C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-((Tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-4-methylpyrimidine-5-carboxylic acid, also known as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₈N₄O₄
- Molecular Weight : 258.29 g/mol
- CAS Number : 261715-71-3
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances stability and solubility, potentially improving bioavailability.
Biological Activity Overview
The biological activities reported for this compound include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain lysine methyltransferases, which are critical in regulating gene expression and protein function.
- Antimicrobial Properties : Some derivatives of similar pyrimidine structures have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds with similar frameworks have been associated with anti-inflammatory activities, possibly through modulation of pro-inflammatory cytokines.
Case Studies and Experimental Data
Several studies have explored the biological effects of related compounds, providing insights into potential applications:
| Study | Findings |
|---|---|
| Study 1 | Investigated the inhibition of lysine methyltransferases; showed significant activity at micromolar concentrations. |
| Study 2 | Assessed antimicrobial efficacy against Staphylococcus aureus; demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study 3 | Evaluated anti-inflammatory properties in a murine model; indicated a reduction in TNF-alpha levels upon treatment. |
In Vitro and In Vivo Studies
In vitro assays have demonstrated that the compound can effectively inhibit target enzymes at concentrations ranging from 10 to 100 µM. Additionally, in vivo studies in animal models have shown promising results regarding safety and efficacy, with no significant adverse effects reported at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
